molecular formula C9H11NO3 B153311 Ethyl 4-amino-3-hydroxybenzoate CAS No. 87081-52-5

Ethyl 4-amino-3-hydroxybenzoate

Cat. No. B153311
CAS RN: 87081-52-5
M. Wt: 181.19 g/mol
InChI Key: SVLMEEHRAATUJY-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-hydroxybenzoate, also known by its IUPAC name ethyl 4-amino-3-hydroxybenzoate, is a compound with the molecular weight of 181.19 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-3-hydroxybenzoate is represented by the formula C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-hydroxybenzoate is a solid substance at ambient temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Medicine: Potential Therapeutic Agent

Ethyl 4-amino-3-hydroxybenzoate: may have potential applications in medicine due to its structural properties. While specific therapeutic uses are not widely documented, compounds with similar structures are often explored for their pharmacological effects. It could be investigated for its efficacy in treating certain conditions or as a building block for more complex medicinal molecules .

Biotechnology: Enzyme Inhibition Studies

In biotechnology, this compound could be used in enzyme inhibition studies. Its amino and hydroxy groups might interact with active sites of enzymes, making it a candidate for studying enzyme kinetics and mechanisms .

Analytical Chemistry: Chromatography

Ethyl 4-amino-3-hydroxybenzoate: can serve as a standard or reference compound in chromatographic analysis. Its unique structure allows it to be separated and identified among other substances, which is crucial in the qualitative and quantitative analysis of chemical mixtures .

Pharmacology: Drug Formulation

Due to its chemical properties, Ethyl 4-amino-3-hydroxybenzoate could be explored for use in drug formulation. It may act as an active pharmaceutical ingredient (API) or as an excipient that modifies the therapeutic effects of a drug .

Industrial Applications: Chemical Synthesis

This compound may be used as an intermediate in the synthesis of more complex chemicals. Its reactive groups make it a versatile precursor in the production of various industrial chemicals .

Environmental Impact: Eco-friendly Alternatives

Research into the environmental impact of Ethyl 4-amino-3-hydroxybenzoate could lead to the development of eco-friendly alternatives to harmful chemicals. Understanding its biodegradability and toxicity can inform safer practices in chemical manufacturing and disposal .

Safety and Hazards

Ethyl 4-amino-3-hydroxybenzoate is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 4-amino-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLMEEHRAATUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509783
Record name Ethyl 4-amino-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-hydroxybenzoate

CAS RN

87081-52-5
Record name Ethyl 4-amino-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-3-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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